

Solubility Profile of N-Formyl-L-leucine-d3: A Technical Guide

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Compound of Interest

Compound Name: *N-Formyl-L-leucine-d3*

Cat. No.: B564958

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This technical guide provides an in-depth overview of the solubility characteristics of **N-Formyl-L-leucine-d3**. Due to the limited availability of direct solubility data for the deuterated form, this document utilizes data for the non-deuterated analogue, N-Formyl-L-leucine, as a close proxy. This substitution is generally considered acceptable for solubility purposes as the isotopic labeling is unlikely to significantly alter the physicochemical properties in this context.

Quantitative Solubility Data

The solubility of N-Formyl-L-leucine has been determined in various common laboratory solvents. The data presented below has been compiled from multiple sources to provide a comparative overview.

Solvent	Solubility (mg/mL)	Molarity (M)	Notes
Dimethyl Sulfoxide (DMSO)	100	0.628	Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility; use of a fresh aliquot is recommended.[1][2][3]
Water	29.45	0.185	Temperature not specified.[4] Also reported to be soluble in hot water.
Ethanol	~30	~0.188	Estimated based on the solubility of the structurally similar compound Fmoc-L-leucine.[5]
Methanol	Not explicitly found	-	-
N,N-Dimethylformamide (DMF)	~30	~0.188	Estimated based on the solubility of the structurally similar compound Fmoc-L-leucine.[5]

Note on Deuterated Form: The solubility of **N-Formyl-L-leucine-d3** is expected to be highly comparable to that of N-Formyl-L-leucine. The three deuterium atoms add minimally to the molecular weight and are not anticipated to significantly affect the intermolecular forces governing solubility.

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is the recommended procedure for verifying the solubility of **N-Formyl-L-leucine-d3** in various solvents.[6]

Objective: To determine the maximum concentration of **N-Formyl-L-leucine-d3** that can be dissolved in a specific solvent at a controlled temperature to reach equilibrium.

Materials:

- **N-Formyl-L-leucine-d3**
- Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, DMF) of high purity
- Vials with screw caps
- Shaking incubator or orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
- Analytical balance
- Volumetric flasks and pipettes

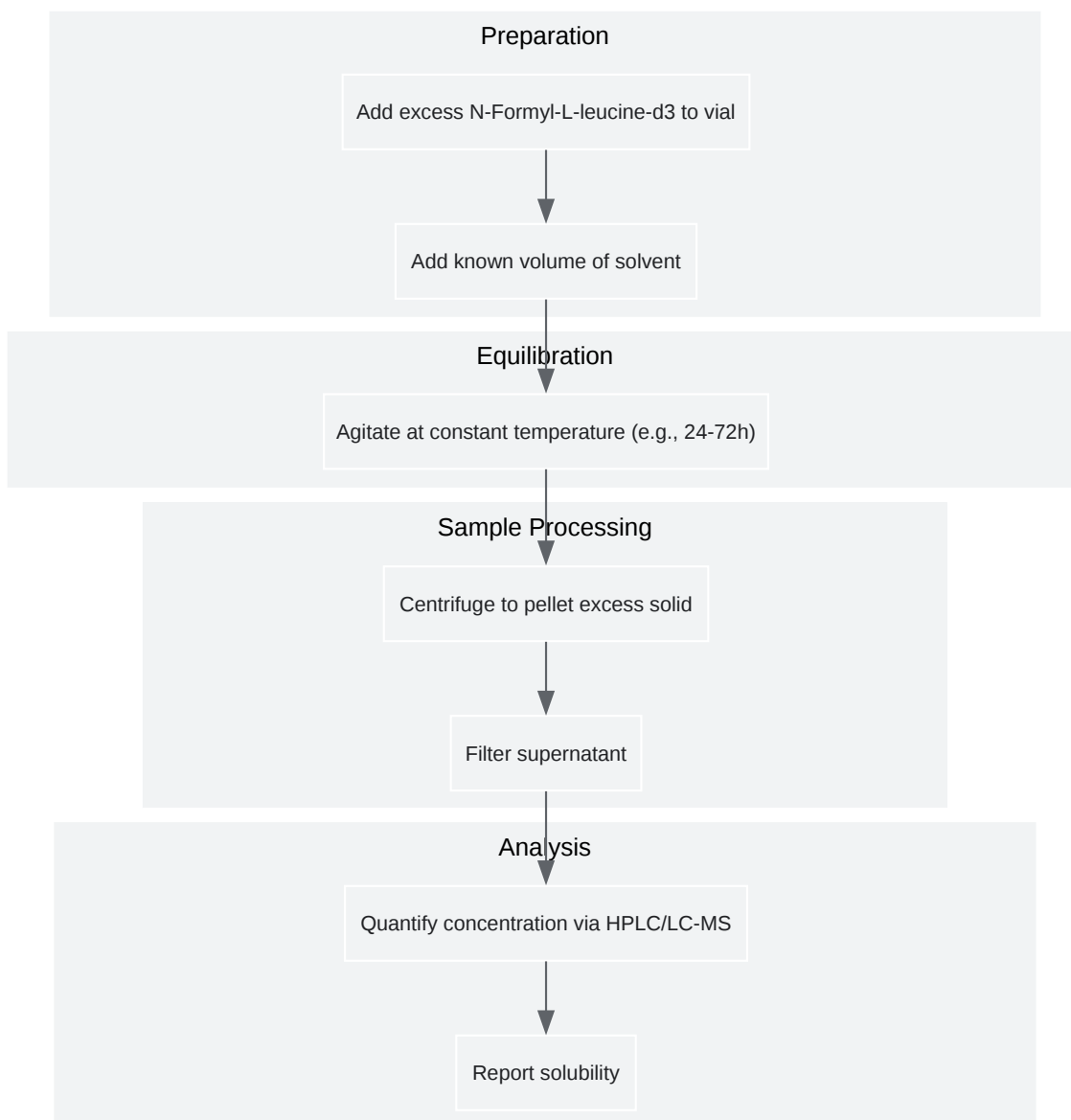
Procedure:

- Preparation: Add an excess amount of **N-Formyl-L-leucine-d3** to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
- Solvent Addition: Add a known volume of the desired solvent to the vial.
- Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[6] The exact time should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

- **Phase Separation:** After the incubation period, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet the remaining undissolved solid.^[6]
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.^[6]
- **Quantification:**
 - Prepare a series of standard solutions of **N-Formyl-L-leucine-d3** with known concentrations in the same solvent.
 - Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or LC-MS method.
 - Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
 - Determine the concentration of **N-Formyl-L-leucine-d3** in the experimental sample by interpolating its signal on the calibration curve.
- **Data Reporting:** The solubility is reported as the mean concentration from at least three replicate experiments, typically in mg/mL or mol/L.

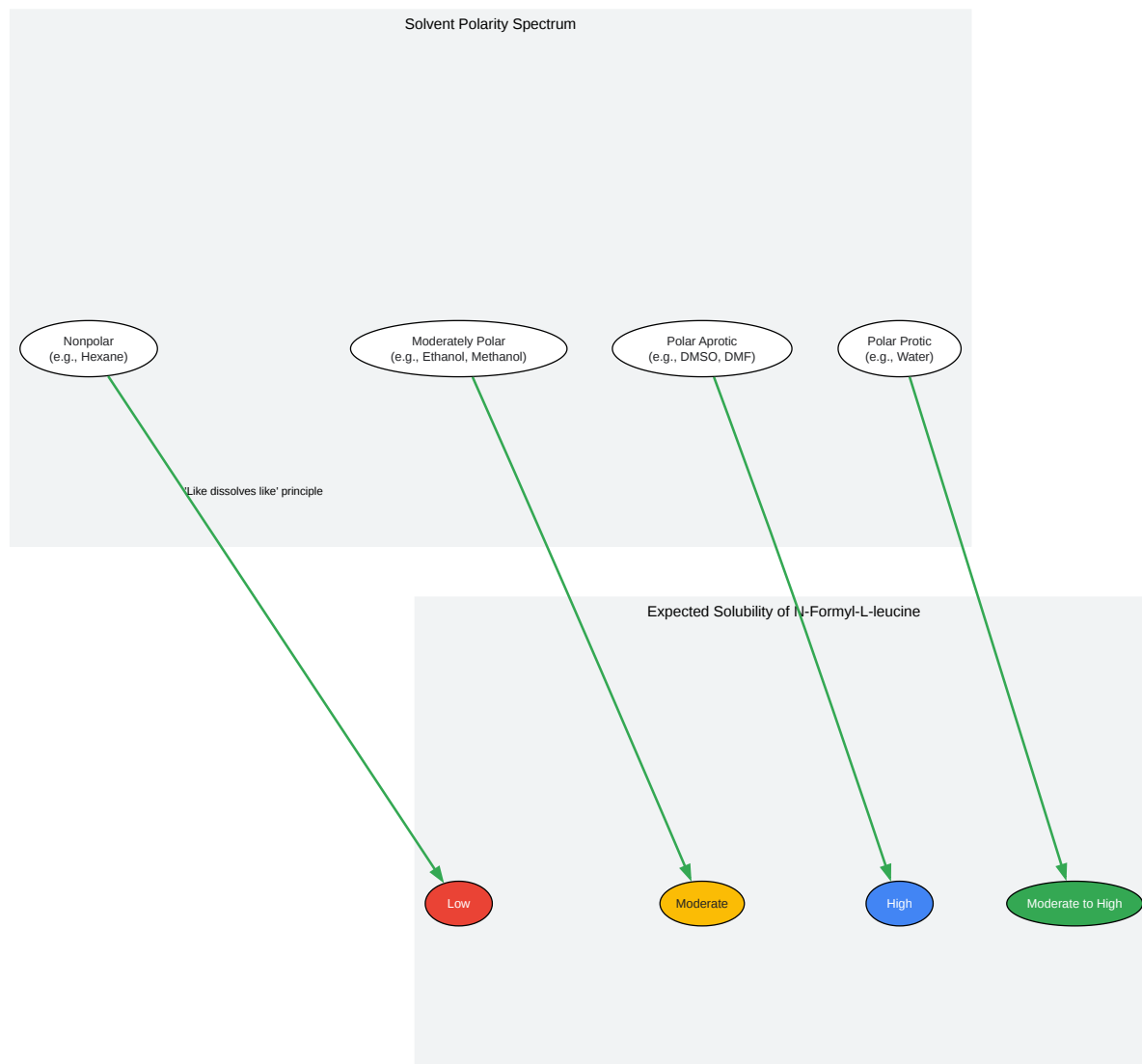
Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the general relationship between solvent polarity and the solubility of a moderately hydrophobic compound like N-Formyl-L-leucine.



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Experimental Workflow for Solubility Determination.



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Solubility Relationship to Solvent Polarity.

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Ontario, CA 91761, United States

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